![molecular formula C10H11NO5 B14860841 [4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860841.png)
[4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a methoxy group at the 4-position, a methoxycarbonyl group at the 6-position, and an acetic acid moiety attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the methoxy and methoxycarbonyl groups through electrophilic substitution reactions. The acetic acid moiety is then introduced via a carboxylation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and minimize waste. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it into an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may include the use of bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxycarbonyl derivatives, while reduction of the methoxycarbonyl group can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry: In chemistry, [4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
- [4-Methoxy-2-(methoxycarbonyl)pyridin-3-YL]acetic acid
- [4-Methoxy-5-(methoxycarbonyl)pyridin-2-YL]acetic acid
- [4-Methoxy-6-(methoxycarbonyl)pyridin-3-YL]acetic acid
Uniqueness: The uniqueness of [4-Methoxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid lies in its specific substitution pattern on the pyridine ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(4-methoxy-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-15-7-3-6(4-9(12)13)11-8(5-7)10(14)16-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
ZOXMKKOXCODHQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


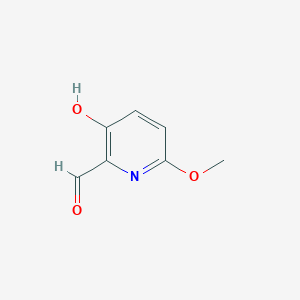

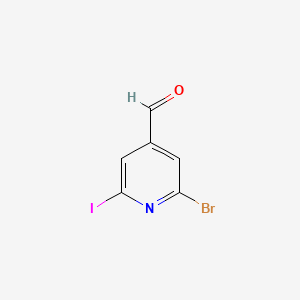
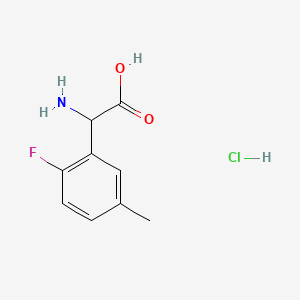
![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
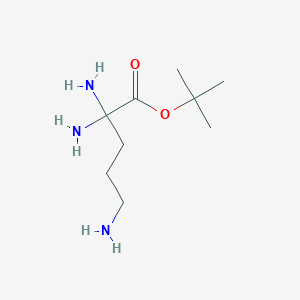
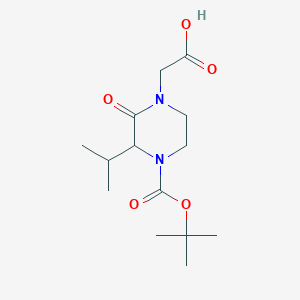
![[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860822.png)
![1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
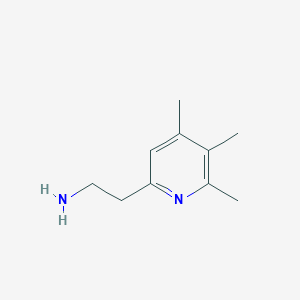
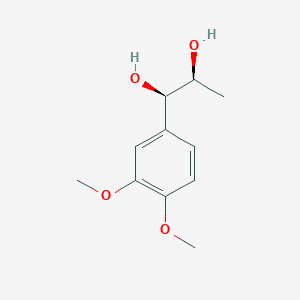
![(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B14860833.png)
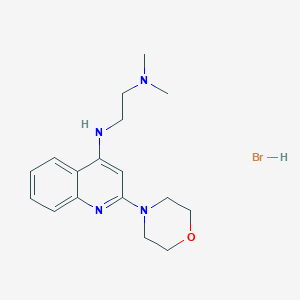
![potassium;[(E)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B14860857.png)
